molecular formula C14H15BrN2O2S B274193 Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B274193
M. Wt: 355.25 g/mol
InChI Key: JTXAZYHFWIYHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD4 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound inhibitor has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound inhibitor has been shown to have protective effects on the cardiovascular system by inhibiting the development of atherosclerosis.

Mechanism of Action

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor acts by inhibiting the activity of bromodomain-containing protein 4 (this compound), which is a member of the bromodomain and extraterminal (BET) family of proteins. This compound plays a crucial role in the regulation of gene expression by binding to acetylated histones and recruiting other transcriptional regulators to the chromatin. By inhibiting the activity of this compound, this compound inhibitor disrupts the recruitment of transcriptional regulators, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound inhibitor has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound inhibitor has been shown to have protective effects on the cardiovascular system by inhibiting the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has several advantages for lab experiments. It has high potency and selectivity for this compound, making it an ideal tool for studying the role of this compound in various diseases. It is also relatively easy to synthesize and has good solubility in various solvents. However, this compound inhibitor has some limitations for lab experiments. It has poor bioavailability and a short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects on other BET family proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound inhibitor in vivo to determine its effectiveness as a therapeutic agent. Additionally, the development of new this compound inhibitors with improved bioavailability and selectivity may lead to the discovery of new therapeutic agents for various diseases. Finally, the identification of new disease targets for this compound inhibitor may expand its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 4-(4-bromophenyl)-3-oxobutanoate. This intermediate is then reacted with thiourea to form this compound. The synthesis method has been optimized to produce high yields of pure compound.

properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20)

InChI Key

JTXAZYHFWIYHKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Br)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.